molecular formula C4H8BNO6 B14481584 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol CAS No. 67161-42-6

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol

Cat. No.: B14481584
CAS No.: 67161-42-6
M. Wt: 176.92 g/mol
InChI Key: FNJAUZDKCZCHAS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol is an organic compound with a unique structure that includes both hydroxymethyl and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol typically involves the reaction of appropriate boronic acid derivatives with nitroalkanes under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the specific synthetic route chosen. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process, making it economically viable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl or nitro groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and nitro groups play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)furfural: An organic compound with similar hydroxymethyl functionality but different structural features.

    5-(Chloromethyl)furfural: A halogenated analog with distinct reactivity and applications.

    5-(Ethoxymethyl)furfural: An ether derivative with unique properties.

Uniqueness

5-(Hydroxymethyl)-5-nitro-1,3,2-dioxaborinan-2-ol is unique due to the presence of both hydroxymethyl and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

67161-42-6

Molecular Formula

C4H8BNO6

Molecular Weight

176.92 g/mol

IUPAC Name

(2-hydroxy-5-nitro-1,3,2-dioxaborinan-5-yl)methanol

InChI

InChI=1S/C4H8BNO6/c7-1-4(6(9)10)2-11-5(8)12-3-4/h7-8H,1-3H2

InChI Key

FNJAUZDKCZCHAS-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(CO)[N+](=O)[O-])O

Origin of Product

United States

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